Methyl 2-acetylthiazole-4-carboxylate CAS number 76275-87-1 information
Methyl 2-acetylthiazole-4-carboxylate CAS number 76275-87-1 information
CAS Number: 76275-87-1
Introduction: The Thiazole Moiety as a Cornerstone in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in the landscape of drug discovery and development.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Thiazole derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4][5] Methyl 2-acetylthiazole-4-carboxylate, the subject of this guide, represents a key building block within this important class of compounds, offering multiple points for chemical modification to generate diverse molecular libraries for biological screening. This guide provides a comprehensive overview of its chemical and physical properties, a detailed examination of its synthesis, and a discussion of its current and potential applications for researchers, scientists, and drug development professionals.
Physicochemical and Structural Characteristics
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and synthesis. Methyl 2-acetylthiazole-4-carboxylate is a solid at room temperature and should be stored in a dark, dry place to ensure its stability.[6]
| Property | Value | Source |
| CAS Number | 76275-87-1 | [6] |
| Molecular Formula | C₇H₇NO₃S | [6] |
| Molecular Weight | 185.20 g/mol | [6] |
| IUPAC Name | methyl 2-acetyl-1,3-thiazole-4-carboxylate | [6] |
| Canonical SMILES | CC(=O)C1=NC(=CS1)C(=O)OC | [6] |
| InChI Key | NKGHYFIJEUOADI-UHFFFAOYSA-N | [6] |
| Storage | Keep in a dark place, sealed in dry, room temperature. | [6] |
Synthesis of Methyl 2-acetylthiazole-4-carboxylate: A Mechanistic Approach
The construction of the thiazole ring is a classic and well-studied area of heterocyclic chemistry. The most prominent and widely applicable method for the synthesis of thiazoles is the Hantzsch thiazole synthesis. This reaction, first described by Arthur Hantzsch in 1887, typically involves the condensation of an α-haloketone with a thioamide.
The Hantzsch Thiazole Synthesis: A General Overview
The Hantzsch synthesis is a robust and versatile method for preparing a wide array of substituted thiazoles. The general mechanism involves the initial S-alkylation of the thioamide by the α-haloketone to form an intermediate, which then undergoes cyclization and dehydration to yield the aromatic thiazole ring. The reaction is often carried out in a suitable solvent, and the conditions can be tailored to the specific substrates.
Caption: General schematic of the Hantzsch thiazole synthesis.
Exemplary Protocol for the Synthesis of Methyl 2-acetylthiazole-4-carboxylate
Reactants:
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Methyl 2-chloroacetoacetate (as the α-haloketone component)
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Thioacetamide (as the thioamide component)
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A suitable solvent (e.g., ethanol, isopropanol, or acetonitrile)
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A weak base (optional, to neutralize liberated acid)
Caption: A generalized experimental workflow for the synthesis of Methyl 2-acetylthiazole-4-carboxylate.
Causality in Experimental Design:
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Choice of Reactants: Methyl 2-chloroacetoacetate provides the necessary three-carbon backbone and the electrophilic center for the initial reaction with the nucleophilic sulfur of thioacetamide. Thioacetamide serves as the source of the nitrogen and sulfur atoms for the thiazole ring.
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Solvent Selection: The choice of a protic solvent like ethanol is common as it can facilitate the proton transfer steps involved in the cyclization and dehydration process.
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Heating/Reflux: The application of heat is crucial to overcome the activation energy barrier for the reaction, driving it towards completion in a reasonable timeframe.
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Work-up and Purification: The work-up procedure is designed to remove any unreacted starting materials, byproducts, and the solvent. Column chromatography is a standard and effective method for purifying organic compounds to a high degree.
Spectroscopic Characterization
| Technique | Expected Features |
| ¹H NMR | A singlet for the thiazole ring proton, a singlet for the acetyl methyl protons, and a singlet for the ester methyl protons. The chemical shifts would be in the aromatic and aliphatic regions, respectively. |
| ¹³C NMR | Resonances for the carbonyl carbons of the acetyl and ester groups, carbons of the thiazole ring, and the methyl carbons. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching vibrations of the ketone and the ester functionalities, as well as C=N and C-S stretching vibrations of the thiazole ring. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (C₇H₇NO₃S). Fragmentation patterns would likely show losses of the acetyl and methoxycarbonyl groups. |
Applications in Drug Discovery and Organic Synthesis
The structural features of Methyl 2-acetylthiazole-4-carboxylate make it a valuable intermediate in the synthesis of more complex molecules with potential biological activity.
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Scaffold for Bioactive Molecules: The acetyl and ester functionalities provide reactive handles for further chemical transformations. The acetyl group can be a site for condensation reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.
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Anti-tubercular Drug Development: The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for the development of new anti-tubercular agents.[7][8] While the title compound is a 2-acetyl derivative, it can be envisioned as a precursor or a related scaffold in the synthesis of novel anti-mycobacterial compounds.
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General Organic Synthesis: As a substituted thiazole, this compound can be used in cross-coupling reactions to introduce the thiazole moiety into larger molecular frameworks, a common strategy in the synthesis of complex natural products and pharmaceuticals.
Safety and Handling
Conclusion
Methyl 2-acetylthiazole-4-carboxylate is a functionally rich heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. Its synthesis, primarily through the Hantzsch thiazole synthesis, is based on well-established chemical principles. While detailed experimental data for this specific compound is sparse in publicly accessible literature, its structural motifs are highly relevant to the development of new therapeutic agents, particularly in the realm of infectious diseases. Further research into the synthesis and biological evaluation of derivatives of Methyl 2-acetylthiazole-4-carboxylate is warranted to fully explore its potential in drug discovery.
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A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (URL: [Link])
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The Role of Thiazolyl Derivatives in Modern Drug Discovery. (URL: [Link])
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A review on thiazole based compounds and it's pharmacological activities. (URL: [Link])
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (URL: [Link])
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Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (URL: [Link])
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Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH - ResearchGate. (URL: [Link])
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